

# A Comparative Guide to Intravitreal and Topical Acrizanib Delivery for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its potential as a therapeutic agent for ocular neovascular diseases, such as neovascular agerelated macular degeneration (nAMD), has been explored through both topical and intravitreal delivery routes. This guide provides an objective comparison of these two delivery methods, supported by available preclinical and clinical data, to inform future research and development.

## **Executive Summary**

Intravitreal and topical administration of **Acrizanib** present distinct profiles in terms of efficacy, safety, and pharmacokinetic properties. While topical delivery offers the allure of a non-invasive treatment, clinical trials have thus far failed to demonstrate its efficacy for posterior segment diseases like nAMD, and have been associated with ocular surface adverse events.[3][4][5] In contrast, recent preclinical studies on intravitreal **Acrizanib** suggest a promising safety and efficacy profile for treating fundus neovascularization, warranting further investigation.[2][6] This guide will delve into the experimental data underpinning these conclusions.

# Mechanism of Action: Targeting the VEGFR-2 Pathway



**Acrizanib** functions by specifically binding to the intracellular domain of VEGFR-2, thereby inhibiting its phosphorylation and blocking downstream signaling pathways that lead to angiogenesis, vascular leakage, and inflammation.[2]



Click to download full resolution via product page

VEGFR-2 Signaling Pathway and Acrizanib's Point of Inhibition.

#### **Performance Data: A Comparative Overview**

The following tables summarize the available quantitative data for intravitreal and topical **Acrizanib** delivery.

#### **Table 1: Preclinical Efficacy**



| Parameter | Intravitreal Acrizanib<br>(Mouse Models)                                                         | Topical Acrizanib (Rodent<br>Models)                        |
|-----------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Model     | Oxygen-Induced Retinopathy (OIR) & Laser-Induced Choroidal Neovascularization (CNV)              | Rodent models of Choroidal<br>Neovascularization (CNV)      |
| Dosage    | 1 μL, 10 μM (single injection)                                                                   | Once, twice, or thrice daily dosing                         |
| Efficacy  | Significant reduction in pathological neovascularization, inflammation, and vascular leakage.[2] | 99% inhibition of mouse CNV and 94% inhibition of rat CNV.  |
| ED50      | Not Reported                                                                                     | 1.4 (once-daily), 1.0 (twice-daily), 0.5 (thrice-daily).[1] |

**Table 2: Pharmacokinetics** 



| Parameter         | Intravitreal Acrizanib                   | Topical Acrizanib<br>(Cynomolgus Monkey)                                            |
|-------------------|------------------------------------------|-------------------------------------------------------------------------------------|
| Species           | Not yet reported in published studies    | Cynomolgus Monkey                                                                   |
| Formulation       | Not applicable                           | Optimized solution and suspension                                                   |
| Cmax (mean)       | Not Reported                             | 26.9 nM (solution), 5.38 nM (suspension) in posterior eye cup.[1]                   |
| tmax (mean)       | Not Reported                             | 0.67 h (solution), 1.67 h (suspension).[1]                                          |
| Half-life (mean)  | Not Reported                             | 1.61 h (solution), 4.38 h (suspension).[1]                                          |
| Systemic Exposure | Not Reported                             | Limited; plasma concentrations<br>below the limit of detection<br>after 6 hours.[1] |
| Retinal Exposure  | Direct delivery to the posterior segment | Prolonged exposure in the posterior eye cup (PEC) in rats.[1]                       |

**Table 3: Clinical Outcomes and Safety (Human Studies)** 



| Parameter          | Intravitreal Acrizanib    | Topical Acrizanib (Phase II<br>Clinical Trial -<br>NCT02355028)                                                                                                                  |
|--------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population   | Not yet studied in humans | Patients with neovascular AMD under anti-VEGF treatment.[5]                                                                                                                      |
| Primary Outcome    | Not Applicable            | No significant reduction in the need for rescue anti-VEGF (ranibizumab) therapy compared to vehicle (75.8% in Acrizanib group vs. 67.6% in placebo group required rescue).[3][5] |
| Secondary Outcomes | Not Applicable            | No significant differences in time to first rescue, total number of ranibizumab injections, changes in central subfield thickness, or visual acuity.[4]                          |
| Adverse Events     | Not yet studied in humans | Reversible corneal haze<br>developed in 21 of 46 patients,<br>which resolved upon cessation<br>of treatment.[3][5]                                                               |

# Experimental Protocols Intravitreal Acrizanib in Mouse Models of Ocular Neovascularization

The following protocol is a summary of the methodology used in a 2024 study evaluating intravitreal **Acrizanib**.[2]







Click to download full resolution via product page

Workflow for Preclinical Evaluation of Intravitreal Acrizanib.

In Vitro Studies: Human umbilical vein endothelial cells (HUVECs) were treated with VEGF to induce proliferation, migration, and tube formation. The inhibitory effects of **Acrizanib** on these processes and on the phosphorylation of VEGFR-2 and its downstream signaling pathways were assessed.[2]

#### **Topical Acrizanib Phase II Clinical Trial (NCT02355028)**

This was a randomized, double-masked, multicenter, vehicle-controlled, proof-of-concept study. [5]

- Participants: 90 patients with active choroidal neovascularization due to nAMD who were already receiving anti-VEGF therapy.[5]
- Baseline Treatment: All patients received an intravitreal injection of ranibizumab at the start of the study.[5]
- Randomization: Patients were randomized on a 1:1 basis to receive either topical Acrizanib
  ophthalmic suspension or a vehicle.[5]



- Dosing Regimen: The eye drops were administered twice daily for the first 8 weeks, and then three times a day for the final 4 weeks of the 12-week study period.[5]
- Primary Outcome Measure: The number of patients who required rescue ranibizumab injections due to evidence of disease recurrence over the 84-day dosing period.[5]
- Secondary Outcome Measures: Time to the first rescue injection, the total number of ranibizumab injections, changes in central subfield thickness, and changes in visual acuity from baseline to day 84.[5]

## **Comparative Analysis of Delivery Routes**

The fundamental challenge in treating posterior segment diseases with topical formulations is achieving therapeutic drug concentrations at the target site. The failure of topical **Acrizanib** in its phase II trial underscores this difficulty. Conversely, intravitreal injections bypass the anatomical barriers of the eye, delivering the drug directly to the vitreous and retina.





Click to download full resolution via product page



Logical Flow of Topical vs. Intravitreal Delivery.

#### **Conclusion and Future Directions**

The available evidence suggests that while topical administration of **Acrizanib** is a desirable non-invasive approach, it has not proven effective for treating nAMD and is associated with ocular surface toxicity. The development of topical **Acrizanib** has been discontinued.[3]

In contrast, preclinical data for intravitreal **Acrizanib** are encouraging, demonstrating a good safety profile and efficacy in animal models of ocular neovascularization.[2] These findings support further investigation of intravitreal **Acrizanib** as a potential therapy for fundus neovascular diseases. Future research should focus on clinical trials to establish the safety, efficacy, and optimal dosing of intravitreally administered **Acrizanib** in human patients. The direct targeting of VEGFR-2 remains a promising strategy, and the intravitreal route appears to be the more viable path forward for **Acrizanib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aao.org [aao.org]
- 5. A Randomized, Double-Masked, Multicenter Trial of Topical Acrizanib (LHA510), a Tyrosine Kinase VEGF-Receptor Inhibitor, in Treatment-Experienced Subjects With Neovascular Age-Related Macular Degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Intravitreal and Topical Acrizanib Delivery for Ocular Neovascularization]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b605158#comparing-intravitreal-versus-topical-acrizanib-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com